molecular formula C10H3Cl2FN2 B1358797 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile CAS No. 1016496-67-5

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B1358797
CAS No.: 1016496-67-5
M. Wt: 241.05 g/mol
InChI Key: FFIUAFLBTRKHFU-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical research to study its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves several steps, typically starting with the appropriate quinoline precursor. The synthetic route often includes halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the quinoline ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4,8-dichloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIUAFLBTRKHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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